molecular formula C36H44N4O6S B10849894 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849894
M. Wt: 660.8 g/mol
InChI Key: MFQZSFZGLACSHP-LPOYSWGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KNI-10283 is a hydroxymethylcarbonyl isostere-based dipeptidomimetic compound. It is a derivative of the highly potent plasmepsin inhibitor KNI-10006, designed to enhance antimalarial activity. KNI-10283 exhibits potent inhibitory activities against plasmepsin II, an aspartic protease enzyme found in Plasmodium falciparum, the parasite responsible for malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KNI-10283 involves the attachment of alkylamino substituents to the structure of KNI-10006. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for KNI-10283 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

KNI-10283 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylcarbonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of KNI-10283 with modified functional groups, which can be further evaluated for their biological activities.

Scientific Research Applications

KNI-10283 has several scientific research applications, including:

Mechanism of Action

KNI-10283 exerts its effects by inhibiting the activity of plasmepsin II, an aspartic protease enzyme essential for the digestion of hemoglobin in Plasmodium falciparum. The compound binds to the active site of plasmepsin II, preventing the enzyme from cleaving hemoglobin and thereby disrupting the parasite’s ability to obtain nutrients. This inhibition ultimately leads to the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KNI-10283

KNI-10283 is unique due to its enhanced antimalarial activity compared to its parent compound KNI-10006. The introduction of alkylamino substituents significantly improves its potency against Plasmodium falciparum while maintaining low cytotoxicity. This makes KNI-10283 a promising candidate for further development as an antimalarial drug .

Properties

Molecular Formula

C36H44N4O6S

Molecular Weight

660.8 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-(methylamino)phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C36H44N4O6S/c1-21-15-25(37-5)16-22(2)32(21)46-19-29(42)38-27(17-23-11-7-6-8-12-23)31(43)35(45)40-20-47-36(3,4)33(40)34(44)39-30-26-14-10-9-13-24(26)18-28(30)41/h6-16,27-28,30-31,33,37,41,43H,17-20H2,1-5H3,(H,38,42)(H,39,44)/t27-,28+,30-,31-,33+/m0/s1

InChI Key

MFQZSFZGLACSHP-LPOYSWGPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NC

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.